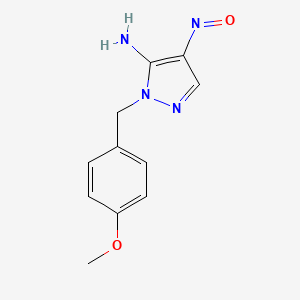
1-(4-methoxybenzyl)-4-nitroso-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxybenzyl)-4-nitroso-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a methoxybenzyl group and a nitroso group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzyl)-4-nitroso-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and the pyrazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methoxybenzyl)-4-nitroso-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxybenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 1-(4-methoxybenzyl)-4-nitro-1H-pyrazol-5-amine.
Reduction: Formation of 1-(4-methoxybenzyl)-4-amino-1H-pyrazol-5-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-(4-Methoxybenzyl)-4-nitroso-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of nitroso compounds with biological systems, including their potential as nitric oxide donors.
Materials Science: The compound can be explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(4-methoxybenzyl)-4-nitroso-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The nitroso group can act as a reactive species, participating in redox reactions or forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to modulation of biological pathways, including those involved in signal transduction or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methoxybenzyl)-4-nitro-1H-pyrazol-5-amine: Similar structure but with a nitro group instead of a nitroso group.
1-(4-Methoxybenzyl)-4-amino-1H-pyrazol-5-amine: Similar structure but with an amino group instead of a nitroso group.
1-(4-Methoxybenzyl)-1H-pyrazol-5-amine: Lacks the nitroso group, making it less reactive in certain chemical reactions.
Uniqueness
1-(4-Methoxybenzyl)-4-nitroso-1H-pyrazol-5-amine is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C11H12N4O2 |
|---|---|
Poids moléculaire |
232.24 g/mol |
Nom IUPAC |
2-[(4-methoxyphenyl)methyl]-4-nitrosopyrazol-3-amine |
InChI |
InChI=1S/C11H12N4O2/c1-17-9-4-2-8(3-5-9)7-15-11(12)10(14-16)6-13-15/h2-6H,7,12H2,1H3 |
Clé InChI |
QREJVIRKEXAWAC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2C(=C(C=N2)N=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B12956356.png)
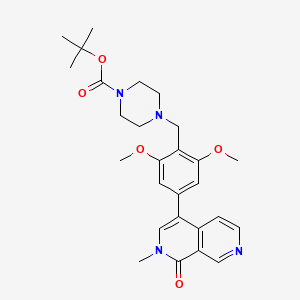


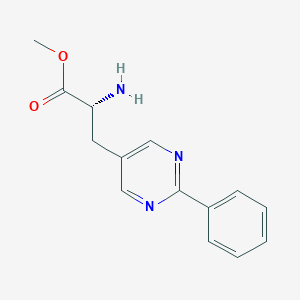


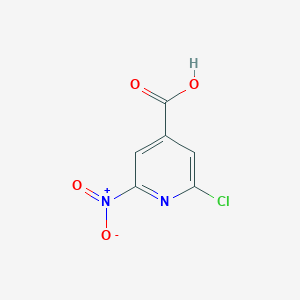


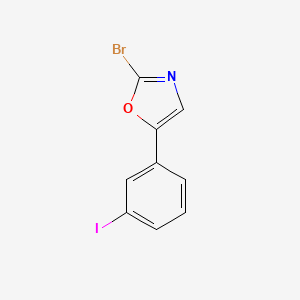


![6-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B12956439.png)
